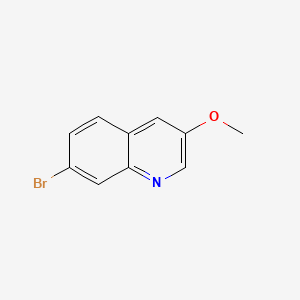
7-Bromo-3-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-methoxyquinoline is a chemical compound with the CAS Number: 1246548-95-7 . It has a molecular weight of 238.08 and its linear formula is C10H8BrNO . It is a solid substance stored in dry room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole fused to a benzene ring . The InChI Code for this compound is 1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored in dry room temperature .Applications De Recherche Scientifique
Excited State Hydrogen Atom Transfer in Solvent Clusters
Studies on quinoline derivatives, such as 7-hydroxyquinoline, have explored their role in excited-state hydrogen atom transfer (ESHAT) reactions along hydrogen-bonded solvent clusters. These reactions are significant for understanding the photophysics and photochemistry of hydrogen-bonded systems, which has implications in solar energy conversion and photostabilization mechanisms in biological systems (Manca, Tanner, & Leutwyler, 2005).
Antimicrobial Activity
Quinoline derivatives, like Moxifloxacin, exhibit a broad spectrum of antibacterial activity. Moxifloxacin's structure, including a methoxy group and a bulky side chain at the C-7 position, contributes to its effectiveness against various bacterial infections. This highlights the potential of structurally similar compounds, such as 7-Bromo-3-methoxyquinoline, in developing new antibacterial agents (Keating & Scott, 2004).
Analytical Chemistry Applications
Quinoline derivatives serve as reversible indicators in analytical chemistry, for example, in potassium bromate titrations. Their structural features, including substituents like bromo and methoxy groups, can affect their performance as indicators in titrations, demonstrating the importance of quinoline derivatives in developing new analytical methods (Belcher, 1949).
Medicinal Chemistry Insights
The study of 8-hydroxyquinoline derivatives, which share structural similarities with this compound, reveals their significant biological activities, including anticancer, antiviral, and neuroprotective effects. This underscores the potential of this compound in the synthesis of novel drugs for treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).
Antioxidant Properties
Quinoline derivatives, like Ethoxyquin, demonstrate potent antioxidant properties, which are essential for protecting polyunsaturated fatty acids in fish meal from oxidation. This suggests that this compound could be explored for its antioxidant capabilities, potentially extending its applications to food preservation and stability (De Koning, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
7-bromo-3-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVBHOMCFHOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=C(C=CC2=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693839 |
Source


|
| Record name | 7-Bromo-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246548-95-7 |
Source


|
| Record name | 7-Bromo-3-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

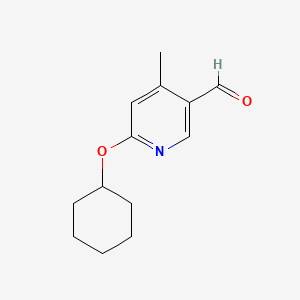
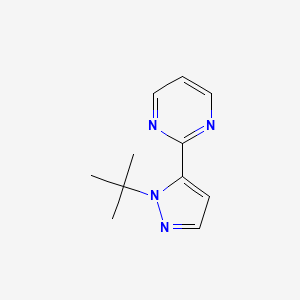
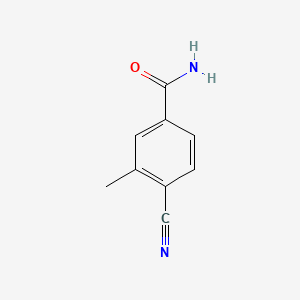
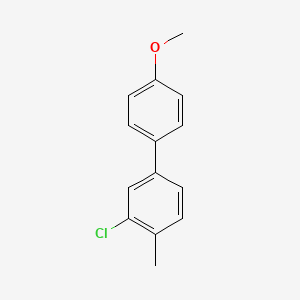

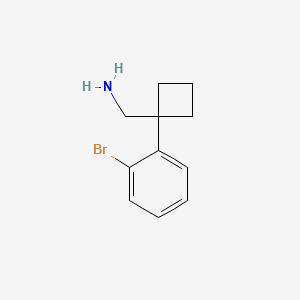
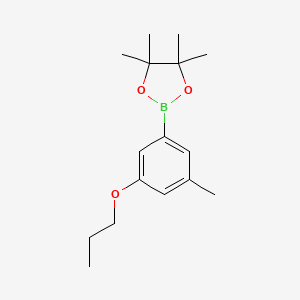
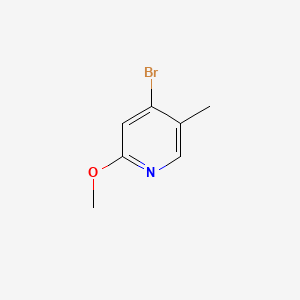

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)


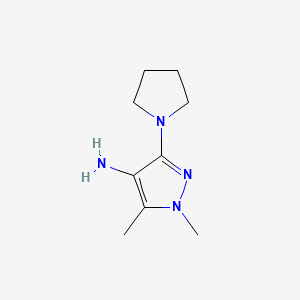
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)